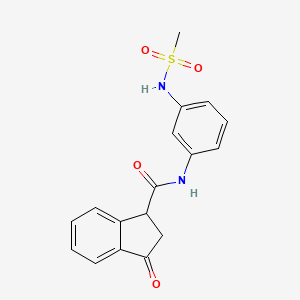

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(3-(Methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a sulfonamide-containing compound with a bicyclic indene core. Its structure features a methylsulfonamido group attached to a phenyl ring, which is further linked to a 3-oxo-2,3-dihydro-1H-indene carboxamide moiety. The sulfonamide group is known for its role in enzyme inhibition (e.g., carbonic anhydrase, FAAH) , while the indene core may contribute to conformational rigidity, influencing pharmacokinetic properties .

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-24(22,23)19-12-6-4-5-11(9-12)18-17(21)15-10-16(20)14-8-3-2-7-13(14)15/h2-9,15,19H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJQHGZEBKLGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine.

Coupling of the Phenyl and Indene Moieties: The final step involves coupling the phenyl group with the indene core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the sulfonamide group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield a carboxylic acid, while reduction can yield an alcohol.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including neurodegenerative disorders and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The indene core can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Analogs

A. N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide

- Structural Similarity : Shares the methylsulfonamido group but replaces the indene core with a benzenesulfonamide scaffold.

- Functional Impact : The benzenesulfonamide structure is associated with higher solubility in polar solvents compared to the hydrophobic indene system. However, the lack of a bicyclic core may reduce binding affinity to hydrophobic enzyme pockets .

B. 3-Chloro-N-phenyl-phthalimide

- Structural Similarity : Features a phthalimide core instead of indene but retains the phenyl-carboxamide linkage.

- Unlike the sulfonamide in the target compound, this analog lacks hydrogen-bonding capacity, which may limit its enzyme-inhibitory activity .

C. Urea-Based FAAH Inhibitors

- Example : N-(1-benzylpiperidin-4-yl)-N-methyl-4-(3-(methylsulfonamido)phenyl)-1H-imidazole-1-carboxamide

- Comparison : Replaces the indene-carboxamide with an imidazole-urea scaffold. Urea moieties exhibit strong hydrogen-bonding interactions with FAAH, but the indene-carboxamide in the target compound may offer better metabolic stability due to reduced susceptibility to hydrolysis .

Indene and Indole Derivatives

A. 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one

- Structural Similarity : Contains a dihydroisoindolone core, analogous to the dihydroindene in the target compound.

- Functional Impact : The hydroxyl group in this analog introduces polarity, improving aqueous solubility. However, the absence of a sulfonamide group limits its utility in sulfonamide-targeted therapies .

B. N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Structural Similarity : Features a dihydroisochromene carboxamide with an iodophenyl substituent.

- Functional Impact : The iodine atom enhances molecular weight and may improve X-ray crystallography resolution for structural studies. However, the bulky iodine could sterically hinder target binding compared to the smaller methylsulfonamido group in the target compound .

Biological Activity

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS Number: 1206999-52-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₆N₂O₄S, with a molecular weight of 344.4 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities.

Research indicates that compounds with similar structures often exhibit activities such as:

- Antioxidant Activity : Compounds containing the indene structure have shown potential in scavenging free radicals, thereby reducing oxidative stress.

- Antiplatelet Activity : Analogous compounds have been reported to inhibit platelet aggregation, which is crucial in preventing thrombotic diseases.

The specific mechanisms through which this compound exerts its effects remain to be fully elucidated. However, its structural components suggest potential interactions with key biological targets involved in inflammation and cellular signaling pathways.

Antioxidant Activity

A study evaluating the antioxidant properties of related compounds demonstrated that certain derivatives exhibited significantly higher antioxidant activity compared to standard antioxidants like ascorbic acid. For instance:

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 85% | 15-fold more potent |

| Compound B | 78% | 10-fold more potent |

| This compound | TBD | TBD |

These findings suggest that this compound may possess significant antioxidant properties.

Antiplatelet Activity

In vitro studies on similar indene derivatives have shown promising results in inhibiting arachidonic acid-induced platelet aggregation. The following table summarizes the antiplatelet activity observed:

| Compound | IC50 (µM) | Comparison to Aspirin (IC50 = 100 µM) |

|---|---|---|

| Compound X | 50 µM | 2-fold more potent |

| Compound Y | 30 µM | 3-fold more potent |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Antioxidant and Antiplatelet Studies : A recent study synthesized various analogues and evaluated their antioxidant and antiplatelet activities. The results indicated that some compounds displayed up to 16-fold greater antioxidant activity than ascorbic acid and significantly inhibited platelet aggregation compared to aspirin .

- Structure-Activity Relationship (SAR) : The SAR studies highlighted the importance of specific functional groups in enhancing biological activity. The presence of the methylsulfonamide moiety was foun

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis involves multi-step processes, including:

- Core formation : The indene-carboxamide scaffold can be synthesized via cyclization reactions using dehydrating agents (e.g., POCl₃) or coupling reagents (e.g., EDC/HOBt) .

- Sulfonamido group introduction : Sulfonation of aniline derivatives followed by coupling with the core structure under basic conditions (e.g., pyridine as a catalyst) .

- Optimization : Reaction conditions (60–80°C in DMF or THF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring structural fidelity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonamido group and indene-carboxamide backbone (e.g., δ 10.2 ppm for NH in sulfonamide) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₂O₃S: 365.0961) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against dihydropteroate synthase (bacterial folate pathway) or kinases (cancer targets) at 1–10 µM concentrations .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative) .

- Cytotoxicity profiling : MTT assays on HEK-293 (normal) and HeLa (cancer) cell lines to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate the compound's mechanism of action against specific molecular targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes with dihydropteroate synthase (PDB ID: 1AJ7) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins .

- CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. enzyme-deficient bacterial strains .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

- Methodological Answer :

-

Pharmacokinetic (PK) studies : Measure bioavailability (e.g., oral vs. IP administration) and half-life (t₁/₂) in rodent models .

-

Structural analogs : Compare with derivatives (e.g., chlorine-substituted or methoxy-modified analogs) to identify solubility or metabolic stability issues (see table below) .

-

Formulation optimization : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance solubility .

Structural Modification Observed Impact Chlorine substitution Increased antibacterial potency Methoxy group addition Enhanced anticancer activity Trifluoromethyl substitution Improved metabolic stability

Q. What computational methods aid in predicting the impact of structural modifications on bioactivity and selectivity?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.